N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethyl group and a pyrazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as acetic acid, to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or cyclohexyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylcyclohexyl)-1-methyl-1H-pyrazol-3-amine
- N-(4-Propylcyclohexyl)-1-methyl-1H-pyrazol-3-amine
- N-(4-Isopropylcyclohexyl)-1-methyl-1H-pyrazol-3-amine
Uniqueness
N-(4-Ethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is unique due to the presence of the ethyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(4-ethylcyclohexyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-3-10-4-6-11(7-5-10)13-12-8-9-15(2)14-12/h8-11H,3-7H2,1-2H3,(H,13,14) |
InChI Key |
JRVHTFPYJYWNFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NC2=NN(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.